![molecular formula C11H21ClN2 B13966918 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-2-azaspiro[45]decan-8-amine is a chemical compound that belongs to the class of spirocyclic amines Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine typically involves the reaction of a suitable amine with a chloroethylating agent. One common method involves the use of 2-chloroethylamine hydrochloride and a spirocyclic ketone precursor. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as transaminases, can also be employed to achieve enantioselective synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted spirocyclic amines.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex spirocyclic molecules, which are valuable in drug discovery and development.
Biocatalysis: The compound can be synthesized using biocatalytic methods, which are environmentally friendly and offer high enantioselectivity.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, blocking their activity and thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is structurally similar and has been studied for its potential as a kinase inhibitor.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound shares the spirocyclic structure but differs in its pharmacological properties.
1-Oxa-8-azaspiro[4.5]decan-3-amine: Used in medicinal chemistry for the synthesis of bioactive molecules.
Uniqueness
2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine is unique due to its chloroethyl group, which allows for diverse chemical modifications and functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C11H21ClN2 |
|---|---|
Poids moléculaire |
216.75 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21ClN2/c12-6-8-14-7-5-11(9-14)3-1-10(13)2-4-11/h10H,1-9,13H2 |
Clé InChI |
AHXHNWXTTSWDSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1N)CCN(C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



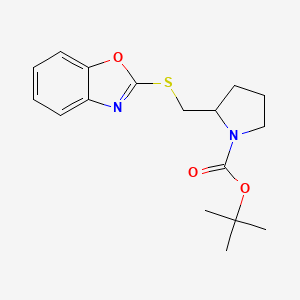
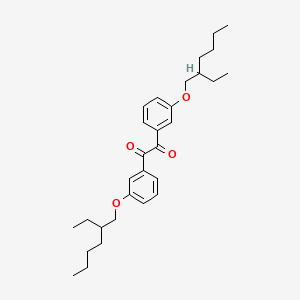
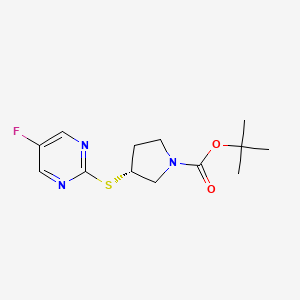
![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
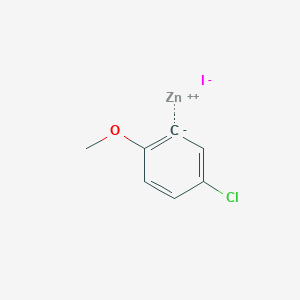
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
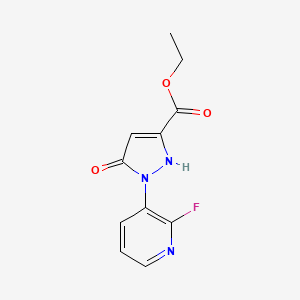
![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13966926.png)
